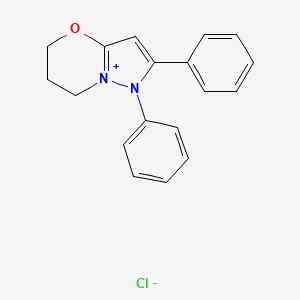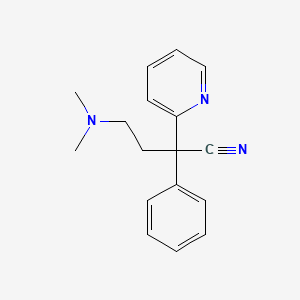
Methylsilanol ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsilanol ascorbate is a compound that combines the properties of methylsilanol and ascorbic acid (vitamin C). It is known for its antioxidant properties and is commonly used in cosmetic and skincare products. The compound is valued for its ability to stabilize and deliver vitamin C to the skin, promoting collagen production and providing anti-aging benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylsilanol ascorbate typically involves the reaction of ascorbic acid with a methylsilanol derivative. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the stability of the ascorbic acid and the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product that meets the required quality standards for cosmetic and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methylsilanol ascorbate undergoes various chemical reactions, including:
Oxidation: The ascorbic acid component can undergo oxidation, leading to the formation of dehydroascorbic acid.
Reduction: The compound can act as a reducing agent, particularly in the presence of metal ions.
Substitution: The silanol group can participate in substitution reactions, forming new silicon-oxygen bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the ascorbic acid .
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid (from oxidation) and various silicon-containing compounds (from substitution reactions) .
Scientific Research Applications
Methylsilanol ascorbate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizing agent in various chemical formulations.
Biology: Studied for its role in cellular antioxidant defense mechanisms.
Medicine: Investigated for its potential in promoting wound healing and reducing oxidative stress.
Industry: Utilized in the formulation of skincare products for its anti-aging and collagen-boosting properties
Mechanism of Action
The mechanism of action of methylsilanol ascorbate involves its antioxidant properties, where it scavenges free radicals and reduces oxidative stress in cells. The ascorbic acid component acts as a cofactor for various enzymes, promoting collagen synthesis and enhancing skin elasticity. The silanol group helps in stabilizing the ascorbic acid, ensuring its effective delivery to the target sites .
Comparison with Similar Compounds
Similar Compounds
Ascorbyl methylsilanol pectinate: A stable water-soluble vitamin C derivative known for its skin-brightening properties.
Ascorbyl palmitate: A fat-soluble form of vitamin C used in skincare products for its antioxidant benefits.
Magnesium ascorbyl phosphate: A water-soluble vitamin C derivative known for its stability and skin-lightening effects.
Uniqueness
Methylsilanol ascorbate is unique due to its combination of silicon and ascorbic acid, providing both stability and enhanced delivery of vitamin C. This makes it particularly effective in skincare formulations, where it offers both antioxidant protection and collagen-boosting benefits .
Properties
CAS No. |
187991-39-5 |
|---|---|
Molecular Formula |
C7H12O8Si |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
(2R)-2-[(1S)-2-[dihydroxy(methyl)silyl]oxy-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C7H12O8Si/c1-16(12,13)14-2-3(8)6-4(9)5(10)7(11)15-6/h3,6,8-10,12-13H,2H2,1H3/t3-,6+/m0/s1 |
InChI Key |
DWMGLUVISSMERV-BBIVZNJYSA-N |
Isomeric SMILES |
C[Si](O)(O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
C[Si](O)(O)OCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


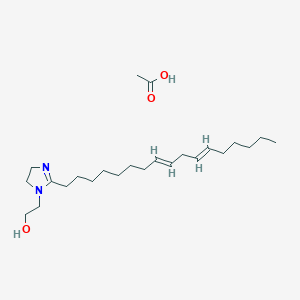



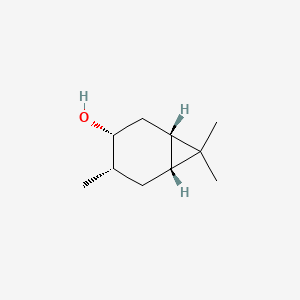
![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
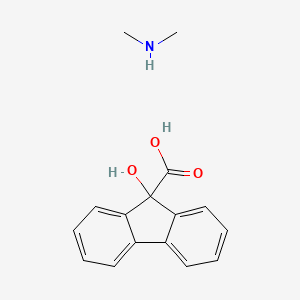

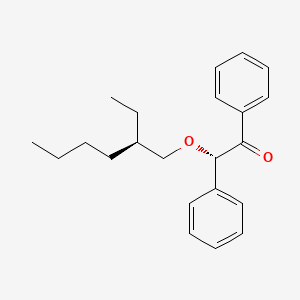


![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
